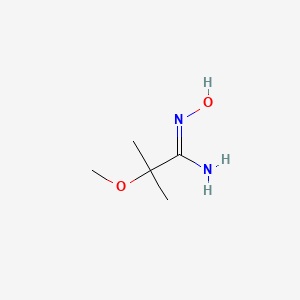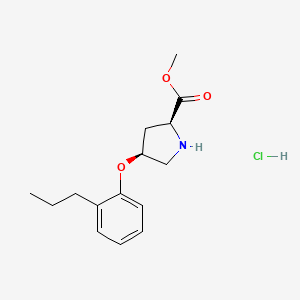![molecular formula C13H14N2O4 B1456304 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid CAS No. 362672-11-5](/img/structure/B1456304.png)
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to have potential analgesic and sedative activity .
Mode of Action
It is suggested that the compound may interact with its targets to induce analgesic and sedative effects .
Biochemical Pathways
It is suggested that the compound may influence pathways related to pain perception and sedation .
Result of Action
It is suggested that the compound may have potential analgesic and sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid typically involves the condensation of pyridine-3,4-dicarboxylic acid with primary amines. This reaction can be facilitated by microwave irradiation, which has been shown to improve yields and reaction times . Another method involves the reduction of 3-cyanoisonicotinic acids followed by heating in concentrated sulfuric acid to obtain the desired 1,3-dioxo analogs .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield 1-oxo or 3-oxo derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as tin dust and triethylsilane.
Substituting agents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,4-c]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,4-c]pyridine derivatives, such as:
- 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- 3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
- 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
Uniqueness
What sets 6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid apart is its specific hexanoic acid side chain, which can influence its biological activity and solubility properties. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
Properties
IUPAC Name |
6-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)4-2-1-3-7-15-12(18)9-5-6-14-8-10(9)13(15)19/h5-6,8H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBBVYWRAQSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)

![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-{[3-(Dimethylamino)propyl]amino}nicotinic acid hydrochloride](/img/structure/B1456229.png)
![2-Methyl-3-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1456233.png)
![4-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456234.png)

![3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456237.png)


![Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456243.png)

